REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[C:11]2[O:10][CH:9]([CH3:12])[CH2:8][C:7]=2[C:6]([CH3:13])=[CH:5][CH:4]=1.[N:14]([O-])=O.[Na+].S([O-])([O-])=O.[Na+].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].[Cl-].[K+]>O>[CH3:12][CH:9]1[CH2:8][C:7]2[C:6]([CH3:13])=[CH:5][CH:4]=[C:3]([NH:2][NH2:14])[C:11]=2[O:10]1 |f:2.3,4.5.6,7.8.9,10.11|
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Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
19.8 g
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Type
|
reactant
|
Smiles
|
NC1=CC=C(C=2CC(OC21)C)C
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Name
|
ice water
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
21.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the mixture was cooled to 0° C.
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Type
|
ADDITION
|
Details
|
was added drop-by-drop over 15 minutes to the cold
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Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stirred mixture
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Type
|
STIRRING
|
Details
|
The cold mixture was stirred for an additional hour
|
Type
|
ADDITION
|
Details
|
was added to a cold
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for six hours
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 75° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
at room temperature for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
mixed with 400 ml of methanol
|
Type
|
CUSTOM
|
Details
|
was chiled to 0° C.
|
Type
|
ADDITION
|
Details
|
an excess of anhydrous hydrogen chloride was added
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
50% aqueous sodium hydroxide solution was added
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1OC2=C(C1)C(=CC=C2NN)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |